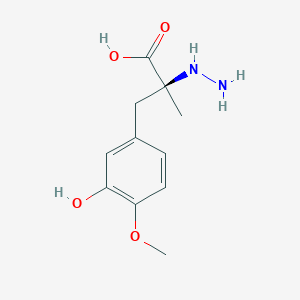
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
説明
“(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid” is a complex organic compound. It appears to be related to 3-Hydroxy-4-methoxyphenylacetic acid1, which is a derivative of hydroxycinnamic acid2. However, the specific compound you’re asking about has additional functional groups, including a hydrazino group and a methylpropanoic acid group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The hydrazino group could potentially be involved in reactions with carbonyl compounds, while the carboxylic acid group could participate in reactions with bases or other acids. However, without specific information on this compound, it’s difficult to predict its reactivity with certainty.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the carboxylic acid and hydrazino groups could impact its solubility in different solvents. However, without specific information on this compound, it’s difficult to predict its physical and chemical properties with certainty.
科学的研究の応用
Cancer Research and Anticancer Potential
Hydrazine derivatives, including compounds structurally related to (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid, have been evaluated for their carcinogenic action and potential anticancer properties. Tóth (1994) highlighted that hydrazines, including derivatives used in drug therapy, are considered animal carcinogens and have been associated with cancer development upon exposure Tóth, B. (1994). Furthermore, cinnamic acid derivatives, which share a phenylpropanoid framework with the compound , have shown potential as traditional and synthetic antitumor agents De, P., Baltas, M., & Bedos-Belval, F. (2011).
Antioxidant Activity
Compounds with hydroxycinnamates structure, similar to that of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid, exhibit notable in vitro and in vivo antioxidant activities. Shahidi and Chandrasekara (2010) discussed how hydroxycinnamates, found in various food groups, show antioxidant activity by scavenging different radicals and acting as chain-breaking antioxidants Shahidi, F., & Chandrasekara, A. (2010).
Pharmacological Applications
Caffeic acid derivatives, including analogs with structural similarities to the target compound, have been explored for their broad spectrum of biological activities and potential therapeutic applications. Silva et al. (2014) provided an overview of the therapeutic potential of caffeic acid and its derivatives, highlighting their antioxidant properties and applications in disease management associated with oxidative stress Silva, T., Oliveira, C., & Borges, F. (2014).
Metabolism and Bioavailability
Research on the metabolism and bioavailability of related compounds, such as epicatechin, provides insights into the absorption, distribution, excretion, and metabolic pathways of polyphenols, which can be relevant for understanding the behavior of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid in biological systems Borges, G., Ottaviani, J. I., van der Hooft, J. V. D., Schroeter, H., & Crozier, A. (2017).
将来の方向性
The future research directions involving this compound could include studying its synthesis, reactivity, and potential applications in fields like medicinal chemistry or materials science. However, without specific information on this compound, it’s difficult to predict what these future directions might be.
特性
IUPAC Name |
(2S)-2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMNEYYTAHRJU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid | |
CAS RN |
1361017-74-4 | |
| Record name | 4-O-Methyl carbidopa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361017744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-METHYL CARBIDOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD84YC5BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





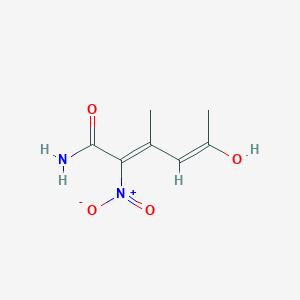
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)

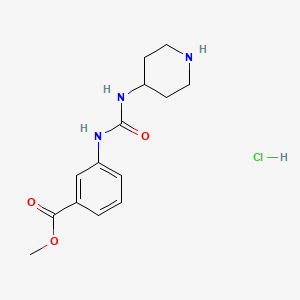
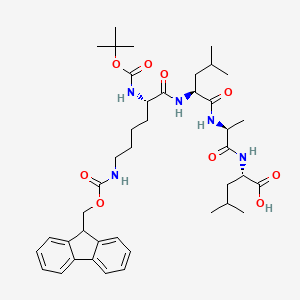
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)



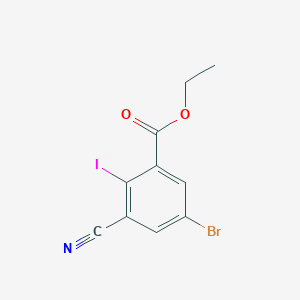

![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)